molecular formula C18H24N4O2 B13208585 Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13208585
M. Wt: 328.4 g/mol
InChI Key: FVZJFJJWAQWDHJ-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic organic compound within the imidazo[1,2-a]pyrazine family. This bicyclic heterocycle features a fused imidazole and pyrazine core, substituted with an aminomethyl group at position 3, a propan-2-yl (isopropyl) group at position 2, and a benzyl ester at position 5. Its molecular formula is C₁₉H₂₆N₄O₂, with a molecular weight of 342.44 g/mol .

The compound’s structural uniqueness lies in its functional groups:

  • Aminomethyl at position 3: Enhances hydrogen bonding with biological targets.
  • Benzyl carboxylate at position 7: Stabilizes the molecule and allows for derivatization.

Synthetic routes typically involve multi-step reactions, including cyclization of precursors, functional group modifications (e.g., introduction of aminomethyl via reductive amination), and benzyl ester protection . Reaction conditions such as temperature, solvent polarity, and catalysts (e.g., palladium for hydrogenation) are critical for optimizing yield and purity .

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

benzyl 3-(aminomethyl)-2-propan-2-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C18H24N4O2/c1-13(2)17-15(10-19)22-9-8-21(11-16(22)20-17)18(23)24-12-14-6-4-3-5-7-14/h3-7,13H,8-12,19H2,1-2H3

InChI Key

FVZJFJJWAQWDHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CN

Origin of Product

United States

Biological Activity

Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunotherapy. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C20_{20}H28_{28}N4_4O2_2
  • Molecular Weight : 356.46 g/mol
  • CAS Number : 2060043-52-7

Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant biological activities through various mechanisms. One of the prominent mechanisms involves the inhibition of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a crucial role in regulating immune responses by hydrolyzing cyclic GMP-AMP (cGAMP). The inhibition of ENPP1 enhances the activation of the cGAS-STING pathway, leading to increased expression of type I interferons and other cytokines involved in anti-tumor immunity.

Antitumor Activity

A study highlighted the antitumor efficacy of imidazo[1,2-a]pyrazine derivatives, including our compound of interest. The derivative exhibited an IC50_{50} value against ENPP1 of approximately 5.70 nM, demonstrating potent activity. In vivo studies showed that when combined with anti-PD-1 antibodies, it achieved a tumor growth inhibition rate of 77.7% in murine models .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on various cancer cell lines to evaluate the efficacy of this compound:

Cell Line IC50_{50} (µM) Assay Type
A5496.26 ± 0.332D Culture
HCC82720.46 ± 8.633D Culture
NCI-H35816.00 ± 9.383D Culture

These results indicate that while the compound exhibits strong anti-proliferative properties in two-dimensional cultures, its efficacy is reduced in three-dimensional environments, which more closely mimic in vivo conditions .

Study on ENPP1 Inhibition

A notable case study involved a series of imidazo[1,2-a]pyrazine derivatives where one specific derivative was shown to significantly enhance mRNA expression levels of STING pathway target genes such as IFNB1 and CXCL10 after treatment. This suggests that compounds like this compound could be pivotal in developing novel immunotherapeutic agents for cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of imidazo[1,2-a]pyrazine derivatives are highly dependent on substituent variations. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities
Target Compound
(Benzyl 3-(aminomethyl)-2-(propan-2-yl)-imidazo[1,2-a]pyrazine-7-carboxylate)
3-aminomethyl,
2-propan-2-yl
C₁₉H₂₆N₄O₂ 342.44 Anticancer, enzyme modulation
Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-imidazo[1,2-a]pyrazine-7-carboxylate 3-hydroxymethyl,
2-propan-2-yl
C₁₈H₁₈N₄O₃ 330.36 Enhanced hydrogen bonding; antimicrobial activity
Benzyl 3-(chloromethyl)-2-(difluoromethyl)-imidazo[1,2-a]pyrazine-7-carboxylate 3-chloromethyl,
2-difluoromethyl
C₁₇H₁₇ClF₂N₃O₂ 382.79 Increased electrophilicity; anticancer activity
Benzyl 2-tert-butyl-3-(hydroxymethyl)-imidazo[1,2-a]pyrazine-7-carboxylate 2-tert-butyl,
3-hydroxymethyl
C₁₉H₂₅N₃O₃ 343.43 Improved metabolic stability; cholinesterase inhibition
Benzyl 2-methyl-3-(aminomethyl)-imidazo[1,2-a]pyrazine-7-carboxylate 2-methyl,
3-aminomethyl
C₁₄H₁₈N₄O₂ 270.32 Moderate bioactivity; scaffold for derivatization

Key Insights:

Substituent Effects on Bioactivity: Aminomethyl vs. Hydroxymethyl: The aminomethyl group in the target compound facilitates stronger interactions with enzyme active sites (e.g., via protonation at physiological pH), whereas hydroxymethyl derivatives rely on hydrogen bonding . Propan-2-yl vs. tert-Butyl: Propan-2-yl offers a balance of lipophilicity and steric bulk, enhancing cell permeability compared to bulkier tert-butyl groups, which may hinder target binding .

Impact of Halogenation :

  • Chloromethyl or difluoromethyl substituents (e.g., in ) increase electrophilicity, enabling covalent interactions with cysteine residues in enzymes. This correlates with higher cytotoxicity in cancer cells but may also elevate off-target risks .

Solubility and Pharmacokinetics: The target compound’s aminomethyl group improves water solubility compared to purely hydrophobic analogs (e.g., tert-butyl derivatives). However, its benzyl ester may require metabolic cleavage for activation .

Synthetic Accessibility: Derivatives with simpler substituents (e.g., methyl at position 2) are synthesized in fewer steps, but they lack the tailored bioactivity of the target compound’s propan-2-yl and aminomethyl groups .

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